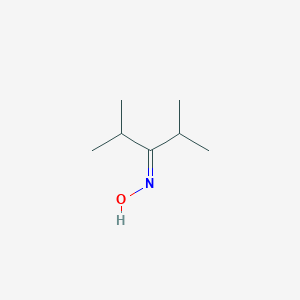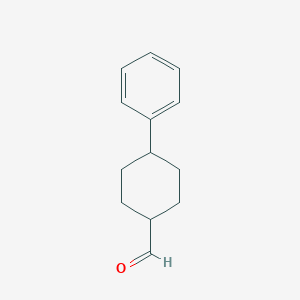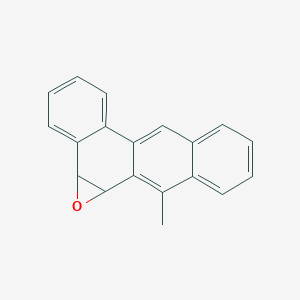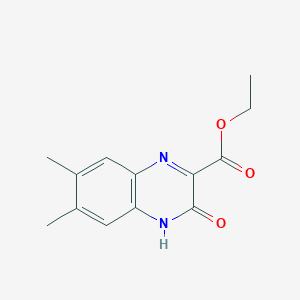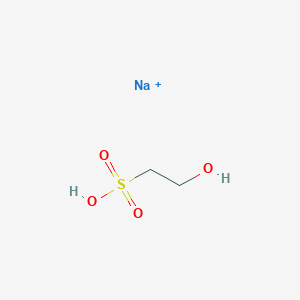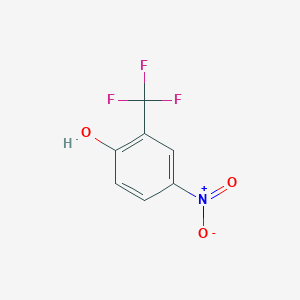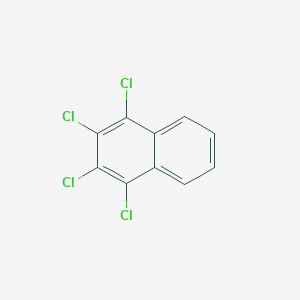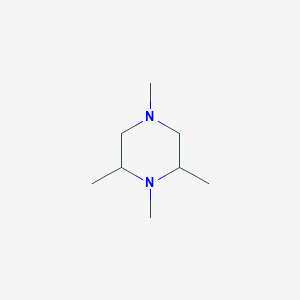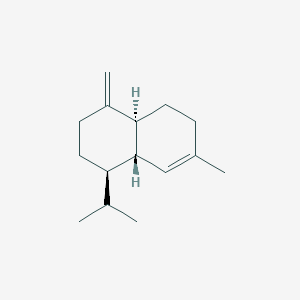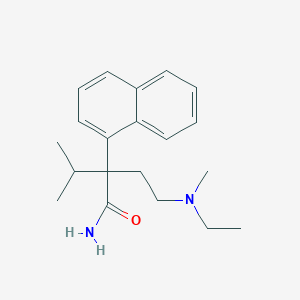
alpha-Isopropyl-alpha-(ethylmethylaminoethyl)-1-naphthylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-Isopropyl-alpha-(ethylmethylaminoethyl)-1-naphthylacetamide, also known as lidocaine, is a local anesthetic that is commonly used in medical procedures. Lidocaine is a type of amide local anesthetic that works by blocking the voltage-gated sodium channels in nerve cells, thereby preventing the transmission of pain signals.
作用機序
Lidocaine works by blocking the voltage-gated sodium channels in nerve cells, which prevents the transmission of pain signals. This action is reversible, meaning that the effects of alpha-Isopropyl-alpha-(ethylmethylaminoethyl)-1-naphthylacetamide wear off once the drug is metabolized by the body.
生化学的および生理学的効果
Lidocaine has both local and systemic effects on the body. Locally, alpha-Isopropyl-alpha-(ethylmethylaminoethyl)-1-naphthylacetamide blocks the transmission of pain signals in the affected area, resulting in temporary numbness. Systemically, alpha-Isopropyl-alpha-(ethylmethylaminoethyl)-1-naphthylacetamide can cause a decrease in blood pressure and heart rate, as well as potential side effects such as dizziness and nausea.
実験室実験の利点と制限
Lidocaine is a widely used local anesthetic in laboratory experiments due to its effectiveness and low toxicity. However, its short duration of action and potential side effects limit its use in certain experiments. In addition, alpha-Isopropyl-alpha-(ethylmethylaminoethyl)-1-naphthylacetamide can interfere with certain assays and should be used with caution in these situations.
将来の方向性
Future research on alpha-Isopropyl-alpha-(ethylmethylaminoethyl)-1-naphthylacetamide may focus on its potential use in treating chronic pain and neuropathic pain, as well as its effects on the central nervous system. In addition, new formulations of alpha-Isopropyl-alpha-(ethylmethylaminoethyl)-1-naphthylacetamide may be developed to improve its efficacy and duration of action. Finally, further studies may investigate the potential use of alpha-Isopropyl-alpha-(ethylmethylaminoethyl)-1-naphthylacetamide in combination with other drugs to enhance its therapeutic effects.
合成法
Lidocaine can be synthesized through a multi-step process that involves the reaction of 2,6-dimethylaniline with ethyl chloroacetate to form 2,6-dimethylphenylglycine ethyl ester. This intermediate is then reacted with methyl iodide to form 2,6-dimethylphenylglycine methyl ester, which is subsequently converted to alpha-Isopropyl-alpha-(ethylmethylaminoethyl)-1-naphthylacetamide through a series of chemical reactions.
科学的研究の応用
Lidocaine has been extensively studied for its use in medical procedures, including dental work, surgery, and childbirth. It is also used as a topical anesthetic for skin conditions such as eczema and psoriasis. In addition, alpha-Isopropyl-alpha-(ethylmethylaminoethyl)-1-naphthylacetamide has been investigated for its potential use in treating chronic pain, neuropathic pain, and migraines.
特性
CAS番号 |
1505-90-4 |
|---|---|
製品名 |
alpha-Isopropyl-alpha-(ethylmethylaminoethyl)-1-naphthylacetamide |
分子式 |
C20H28N2O |
分子量 |
312.4 g/mol |
IUPAC名 |
2-[2-[ethyl(methyl)amino]ethyl]-3-methyl-2-naphthalen-1-ylbutanamide |
InChI |
InChI=1S/C20H28N2O/c1-5-22(4)14-13-20(15(2)3,19(21)23)18-12-8-10-16-9-6-7-11-17(16)18/h6-12,15H,5,13-14H2,1-4H3,(H2,21,23) |
InChIキー |
BZXAWUTXKYHQAW-UHFFFAOYSA-N |
SMILES |
CCN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C)C)C(=O)N |
正規SMILES |
CCN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C)C)C(=O)N |
同義語 |
α-[2-[Ethyl(methyl)amino]ethyl]-α-isopropyl-1-naphthaleneacetamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-Carboxy-4-nitrophenyl)disulfanyl]-5-nitrobenzoic acid](/img/structure/B75283.png)
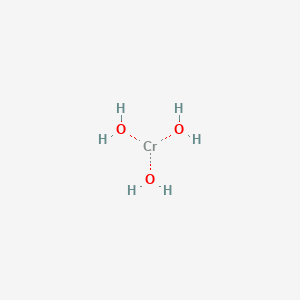
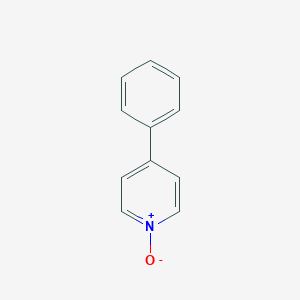
![Diethyl 4,4'-[hexamethylenebis(oxy)]dibenzimidate](/img/structure/B75290.png)
